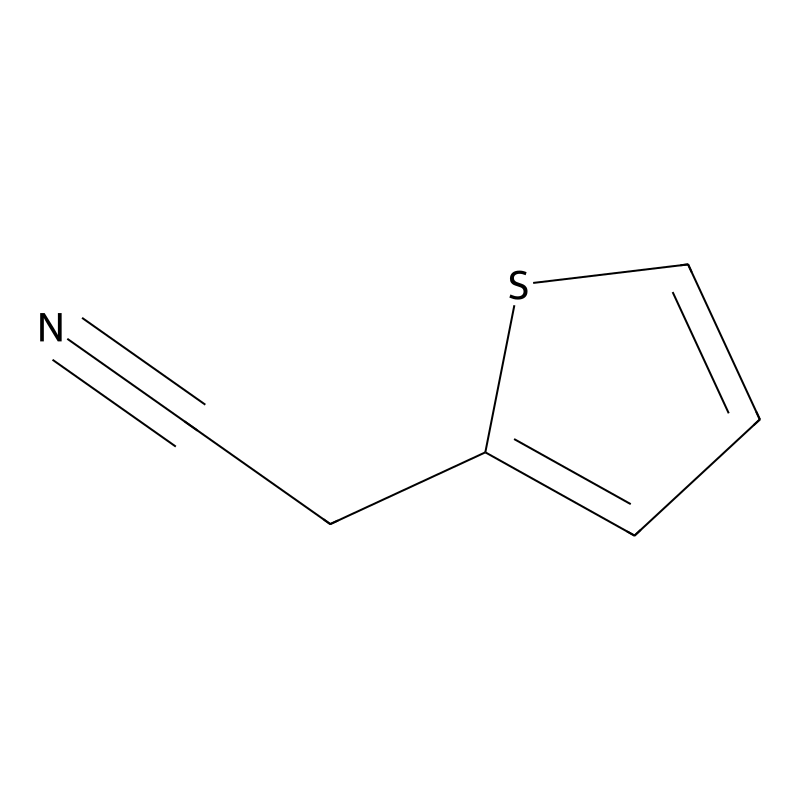2-Thiopheneacetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Thiopheneacetonitrile is an organic compound with the molecular formula . It is classified as a nitrile, specifically an acetonitrile derivative where one of the methyl hydrogens is substituted by a 2-thienyl group. This compound has garnered attention due to its unique structural properties, which include a thiophene ring that contributes to its electronic characteristics and potential applications in various fields, including materials science and pharmaceuticals .
- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, allowing for the introduction of various substituents.
- Electrophilic Aromatic Substitution: The thiophene ring can react with electrophiles, making it susceptible to reactions such as sulfonation or halogenation .
- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to yield corresponding carboxylic acids.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 2-thiopheneacetonitrile exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown activity against certain bacterial strains. Additionally, compounds with similar structures often display anti-inflammatory and anticancer properties, suggesting that 2-thiopheneacetonitrile may also possess these attributes, although more specific studies are needed to confirm these effects .
The synthesis of 2-thiopheneacetonitrile can be achieved through several methods:
- From Thiophene and Paraformaldehyde:
- Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid at low temperatures to form 2-chloromethylthiophene.
- This intermediate is then reacted with sodium cyanide in a mixed solvent of water and acetone at elevated temperatures (50-80 °C) to yield 2-thiopheneacetonitrile. This method is noted for its simplicity and environmental friendliness due to the recyclability of raw materials .
- Alternative Synthetic Routes: Other methods may involve different starting materials or conditions but generally follow similar nucleophilic substitution principles.
2-Thiopheneacetonitrile finds applications in various fields:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Materials Science: The compound is used in the development of conductive polymers and nanomaterials due to its electronic properties.
- Pharmaceuticals: Its potential biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies .
Several compounds share structural similarities with 2-thiopheneacetonitrile, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Thiophene | Aromatic heterocycle | Basic building block in organic synthesis |
| Acetonitrile | Nitrile | Solvent and reagent in organic reactions |
| 3-Thiophenecarboxylic acid | Carboxylic acid | Potentially more polar than 2-thiopheneacetonitrile |
| 2-Furancarboxylic acid | Furan derivative | Exhibits different reactivity patterns |
Uniqueness: The presence of the thiophene ring combined with the nitrile group gives 2-thiopheneacetonitrile distinct electronic properties and reactivity compared to these similar compounds.
XLogP3
LogP
GHS Hazard Statements
H301 (65.65%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (34.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.59%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (35.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (35.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (64.12%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (33.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (32.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (63.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant







